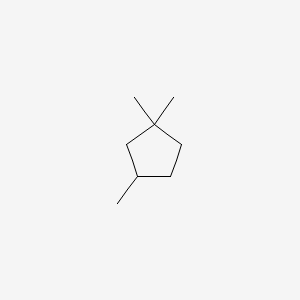

1,1,3-Trimethylcyclopentane

Description

Contextualization of Trimethylcyclopentanes within Alicyclic Hydrocarbon Chemistry

Alicyclic hydrocarbons are compounds that feature one or more rings of carbon atoms and can be either saturated (cycloalkanes) or unsaturated (cycloalkenes and cycloalkynes). taylorandfrancis.comwikipedia.orgeuropa.eu They are a major component of crude oil, comprising a significant percentage by volume, and are also found in various natural products like plant oils. taylorandfrancis.com The study of these compounds, particularly cycloalkanes like cyclopentane and its derivatives, is crucial for understanding the complexities of stereochemistry, conformational analysis, and reaction mechanisms in non-aromatic ring systems.

Trimethylcyclopentanes are a subset of cycloalkanes characterized by a five-membered carbon ring with three attached methyl groups. The various isomers of trimethylcyclopentane, including 1,1,3-trimethylcyclopentane, 1,2,3-trimethylcyclopentane, and 1,2,4-trimethylcyclopentane, exhibit distinct physical and chemical properties due to the different spatial arrangements of their methyl groups. ontosight.ai This isomeric diversity makes them valuable subjects for detailed chemical analysis and research.

Academic Significance of this compound

The academic significance of this compound stems from its use as a model compound in several areas of chemical research. Its specific structure, with two methyl groups on one carbon and a third on another, provides a unique platform for studying steric hindrance and its influence on chemical reactivity and physical properties.

In the field of petrochemistry, the ratios of different trimethylcyclopentane and trimethylcyclohexane isomers, including this compound, are utilized as stable markers for identifying the sources of subsurface hydrocarbon contamination. researchgate.net This is because these isomers are resistant to aerobic biodegradation and have similar solubility and volatility, allowing their ratios to remain relatively constant over time. researchgate.net

Furthermore, derivatives of trimethylcyclopentane have been investigated for their potential applications in medicinal chemistry and materials science. For example, certain functionalized trimethylcyclopentane structures serve as intermediates in the synthesis of more complex molecules. ontosight.ai

Historical Overview of Research on this compound and its Isomers

The study of trimethylcyclopentanes and other alicyclic hydrocarbons gained momentum in the mid-20th century, driven by advancements in petroleum refining and the development of analytical techniques like gas chromatography. Early research, including work by the United States Environmental Protection Agency (EPA), identified various trimethylcyclopentane isomers as components of gasoline exhaust. wikipedia.org

Over the years, increasingly sophisticated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have enabled the precise identification and stereochemical assignment of different isomers. This has been crucial for distinguishing between closely related compounds like the various stereoisomers of 1,2,3-trimethylcyclopentane.

The synthesis of specific trimethylcyclopentane isomers has also been a subject of research, with methods like the alkylation of cyclopentane derivatives being explored. More recent research has focused on the synthesis of chiral derivatives of trimethylcyclopentane, which can serve as building blocks for complex natural products. oup.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | nih.govnih.govnist.gov |

| Molecular Weight | 112.21 g/mol | nih.govnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4516-69-2 | nih.govnist.govesslabshop.com |

| Physical Description | Liquid | nih.gov |

Interactive Data Table: Isomers of Trimethylcyclopentane

| Isomer | Molecular Formula | Note |

| This compound | C₈H₁₆ | The focus of this article. |

| 1,2,3-Trimethylcyclopentane | C₈H₁₆ | Exists as multiple stereoisomers. wikipedia.orgwordpress.com |

| 1,2,4-Trimethylcyclopentane | C₈H₁₆ | Also has various stereoisomers. chegg.com |

Propriétés

IUPAC Name |

1,1,3-trimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKHYUIZSOIEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871083 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4516-69-2 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Trimethylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Pathways

Alkylation Strategies for Cyclopentane Derivatives

Alkylation reactions represent a fundamental approach to synthesizing substituted cycloalkanes. These methods involve adding alkyl groups to a cyclopentane backbone.

The introduction of methyl groups onto a cyclopentane ring is a direct method for synthesizing trimethylcyclopentane isomers. This is commonly achieved through Friedel-Crafts alkylation, a process that utilizes a strong Lewis acid catalyst. unizin.orgmasterorganicchemistry.com In this reaction, a methylating agent, such as a methyl halide (e.g., methyl chloride), provides the methyl group, while the catalyst, typically aluminum chloride (AlCl₃), facilitates the reaction. unizin.org

The catalytic system polarizes the methyl halide, which assists in generating a carbocation electrophile (R⁺). unizin.org While this method is a general strategy for alkylating cyclic and aromatic compounds, achieving specific isomers like 1,1,3-trimethylcyclopentane requires careful control of reaction conditions to manage rearrangements and the formation of other isomers, such as 1,2,4-trimethylcyclopentane. Advanced catalytic systems, including various transition metal complexes and manganese-based catalysts, are also being explored for methylation reactions under different conditions. nih.govbeilstein-journals.orgbeilstein-journals.org

The underlying mechanism of Friedel-Crafts alkylation is electrophilic substitution. The process is initiated by the Lewis acid catalyst (e.g., AlCl₃) abstracting a halide from the alkyl halide, which generates a carbocation. unizin.orgmasterorganicchemistry.com This highly reactive, electron-deficient carbocation then acts as an electrophile.

The cyclopentane ring, acting as a nucleophile, attacks the carbocation. This step forms a new carbon-carbon bond and results in a protonated cyclopentane intermediate. The final step involves the loss of a proton (H⁺) from the ring, which is abstracted by the [AlCl₄]⁻ complex, regenerating the AlCl₃ catalyst and yielding the final alkylated cyclopentane product. cutm.ac.in It is important to note that the stability of the intermediate carbocation can lead to rearrangements, which is a significant challenge in controlling the specific isomer produced during the synthesis of trimethylcyclopentanes. masterorganicchemistry.com

Catalytic Dehydrocyclization of Paraffinic Hydrocarbons

Catalytic dehydrocyclization is a crucial industrial process, particularly in petroleum refining, where acyclic alkanes are converted into cyclic compounds, including cycloalkanes and aromatics. pageplace.de This method can be effectively used to produce this compound from specific branched alkanes.

Research has demonstrated that this compound can be synthesized via the catalytic dehydrocyclization of branched-chain C8 alkanes. Specifically, the dehydrocyclization of isooctane (2,2,4-trimethylpentane) has been shown to yield this compound. onepetro.orgresearchgate.netresearchgate.net

In studies using platinized charcoal as a catalyst at a temperature of 310°C, isooctane was converted to this compound with a reported yield of 25-35%. onepetro.org This conversion is significantly more efficient than the dehydrocyclization of straight-chain alkanes like n-octane, which yields different cyclopentane derivatives and in much lower quantities. onepetro.org Another study confirmed the formation of this compound from 2,2,4-trimethylpentane over an alumina-chromia-potassia catalyst at higher temperatures (500-550°C). researchgate.netresearchgate.net This type of reaction is sometimes referred to as C5-dehydrocyclization, as it results in the formation of a five-membered ring. onepetro.org

| Precursor | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| Isooctane (2,2,4-Trimethylpentane) | Platinized Charcoal | 310 | This compound | 25-35 | onepetro.org |

| 2,2,4-Trimethylpentane | Alumina-Chromia-Potassia | 500-550 | This compound | 10-15 (in paraffin part of catalyzate) | researchgate.netresearchgate.net |

The mechanism for the dehydrocyclization of paraffins into cyclopentanes is thought to proceed through a molecular transition state on the surface of the catalyst, rather than a radical-based mechanism. onepetro.org This process involves the adsorption of the alkane onto the catalyst surface. gla.ac.uk For branched alkanes like isooctane, the specific arrangement of atoms facilitates the intramolecular ring closure to form the five-membered cyclopentane ring. core.ac.uk

The reaction requires a heat of activation of approximately 20 kcal/mole for paraffins. onepetro.org The catalyst, often a metal like platinum on a support material such as alumina or charcoal, plays a dual role: it facilitates the dehydrogenation steps (removal of hydrogen) and catalyzes the cyclization itself. onepetro.orgtue.nl The presence of hydrogen during the reaction can influence the rate and selectivity, and its role is complex, sometimes preventing catalyst deactivation by coke formation. researchgate.net

Cyclization Reactions in Trimethylcyclopentane Synthesis

Beyond dehydrocyclization, other cyclization reactions of acyclic precursors can be employed to construct the trimethylcyclopentane skeleton. An alternative pathway involves the acid-catalyzed cyclization of linear or branched alkanes. For instance, 2,4-dimethylpentane can be cyclized in the presence of a Brønsted acid like sulfuric acid. This process involves the formation of a cyclic carbocation intermediate, which can then undergo rearrangements such as hydride and methyl shifts to form a stable cyclopentane ring structure.

While not explicitly detailed for the direct synthesis of this compound in the reviewed literature, this principle suggests that a suitably structured octene or octanol could undergo intramolecular cyclization to form the target compound. The stereochemistry and substitution pattern of the final product would be highly dependent on the structure of the starting material and the reaction conditions, which control the carbocation rearrangements.

Catalytic Cyclization of Alkenes

One of the notable methods for synthesizing this compound is through the oligomerization and simultaneous cyclization of alkenes, specifically propylene. researchgate.net This process is effectively catalyzed by zirconocene complexes, such as Cp2ZrCl2 activated by an aluminoxane cocatalyst like ethylaluminoxane or triethylaluminum (Et3Al). researchgate.net

In this reaction, propylene undergoes a regioselective cyclo-trimerization. researchgate.net The zirconocene catalyst facilitates the coupling of three propylene molecules to form a five-membered ring structure. The reaction pathway leads to the formation of this compound along with other products like 1,1,3,4-tetramethylcyclopentane and various linear olefins. researchgate.net The distribution of these products is sensitive to several factors, including reaction temperature, propylene pressure, and the ratio of aluminum cocatalyst to the zirconium catalyst. researchgate.net Under optimized conditions, the combined selectivity for the five-membered cyclic products has been reported to reach as high as 61%. researchgate.net

Table 1: Zirconocene-Catalyzed Cyclo-trimerization of Propylene

| Parameter | Details |

|---|---|

| Reactant | Propylene |

| Catalyst System | Cp2ZrCl2 / Ethylaluminoxane or Et3Al |

| Primary Product | This compound |

| Key Process | Regioselective Cyclo-trimerization |

| Notable Byproducts | 1,1,3,4-tetramethylcyclopentane, C6 and C9 olefins researchgate.net |

| Influencing Factors | Temperature, Propylene Pressure, Al/Zr Ratio, Reaction Time researchgate.net |

Grignard Reagent-Based Approaches for Cyclopentane Backbone Formation

Grignard reagents are pivotal in organic synthesis for their ability to form carbon-carbon bonds. leah4sci.combethunecollege.ac.in In the context of forming a substituted cyclopentane backbone, Grignard reagents can be used in conjugate addition reactions. A key strategy involves the reaction of a Grignard reagent with a hydroxycyclopentenone derivative. researchgate.net

This method allows for the regioselective formation of the cyclopentane ring with desired substitutions. The process can be directed by chelation, where a hydroxyl group on the cyclopentenone precursor helps guide the incoming Grignard reagent to a specific position on the ring. researchgate.net This leads to the formation of a hydroxycyclopentanone, which can then be dehydrated to yield a substituted cyclopentenone. Further reactions, such as the addition of another organometallic reagent, can complete the synthesis of a polysubstituted cyclopentane structure. researchgate.net This approach provides a high degree of control over the final arrangement of substituents on the cyclopentane backbone. researchgate.net

Table 2: Grignard Reagent in Cyclopentane Backbone Synthesis

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1 | Hydroxycyclopentenone, Grignard Reagent (R-MgX) | Hydroxycyclopentanone | Forms key C-C bond on the ring via conjugate addition. researchgate.net |

| 2 | Hydroxycyclopentanone | Substituted Cyclopentenone | Dehydration step to create a reactive intermediate. researchgate.net |

| 3 | Substituted Cyclopentenone, Organolithium Reagent | Trisubstituted Cyclopentane Derivative | Final elaboration to achieve the desired substitution pattern. researchgate.net |

Novel Synthetic Approaches for Trimethylsilylated Cyclopentenes

Recent advancements in synthetic chemistry have also focused on creating related cyclopentene structures bearing trimethylsilyl groups. These silylated compounds are valuable intermediates in organic synthesis.

Wurtz-Fittig Coupling Reactions

The Wurtz-Fittig reaction is a classic coupling method that has been adapted for modern synthetic challenges, including the synthesis of organosilicon compounds. researchgate.netwikipedia.org The reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal. adichemistry.com A modification of this reaction can be used to synthesize trimethylsilylated cyclopentenes.

In this approach, a halogenated cyclopentene derivative reacts with metallic sodium and a chlorotrialkylsilane, such as chlorotrimethylsilane, in an anhydrous solvent like ether. researchgate.net This coupling reaction results in the formation of a new carbon-silicon bond, yielding a trimethylsilylated cyclopentene. The reaction has been successfully applied to synthesize various cyclic vinylsilanes from their corresponding chloro-cycloalkene precursors. researchgate.net

Table 3: Wurtz-Fittig Synthesis of Trimethylsilylated Cycloalkenes

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

Regioselective Synthesis and Reaction Mechanisms

The success of complex molecular synthesis often hinges on the ability to control the specific placement of functional groups, a concept known as regioselectivity. In the synthesis of trimethylsilylated cyclopentenes, achieving high regioselectivity is crucial. researchgate.net The mechanism of the Wurtz-Fittig reaction is thought to involve either radical intermediates or the formation of an organosodium compound that acts as a nucleophile. wikipedia.org

By carefully choosing the halogen on the cyclopentene ring and controlling reaction conditions, chemists can influence where the trimethylsilyl group attaches. For example, the relative reactivity of different carbon-halogen bonds can direct the formation of the organosodium intermediate to a specific site, which then attacks the chlorotrimethylsilane. wikipedia.org Methodologies have been developed that allow for the formation of specific silylated isomers in high yields. researchgate.net For instance, certain synthetic routes privilege the formation of C-4 silylated products in related heterocyclic systems. researchgate.net

Table 4: Factors Influencing Regioselectivity

| Factor | Influence on Synthesis |

|---|---|

| Substrate Structure | The position and type of halogen on the cyclopentene ring can direct the reaction. wikipedia.org |

| Reaction Conditions | Solvent and temperature can affect the stability of intermediates and transition states. |

| Chelation Control | The presence of nearby functional groups can direct incoming reagents to a specific site. researchgate.net |

| Catalyst Choice | In catalytic reactions, the ligand environment of the metal center can dictate stereochemical and regiochemical outcomes. |

Q & A

Q. What are the primary synthetic routes for 1,1,3-trimethylcyclopentane, and how are impurities identified?

The compound is synthesized via alkylation of cyclopentane derivatives or catalytic hydrogenation of trimethylcyclopentene precursors. Impurity identification relies on gas chromatography (GC) coupled with mass spectrometry (MS) or infrared (IR) spectroscopy to distinguish structural isomers like 1,1,2-trimethylcyclopentane. For example, retention times and spectral comparisons with authenticated standards (e.g., NIST samples) are critical for validation .

Q. What experimental methods are used to determine the physical properties of this compound?

Key properties such as boiling point (104.95°C), density (0.7439 g/cm³), and solubility (3.324 × 10⁻⁵ mol/L in water at 25°C) are measured via distillation, densitometry, and shake-flask techniques. Refractive index (1.4087) and logP (2.83) are determined using polarimetry and octanol-water partitioning experiments, respectively .

Q. How does the steric environment influence radical stability in bromination reactions?

Bromination of this compound under UV light produces minor products from primary (1°) and secondary (2°) radical intermediates. Tertiary (3°) radicals are more stable due to hyperconjugation and steric shielding, but the crowded cyclopentane ring restricts radical accessibility, favoring 1° and 2° substitutions .

Advanced Research Questions

Q. How do thermodynamic properties of this compound compare to its structural isomers?

The enthalpy of vaporization (ΔHvap) for this compound is lower than cis-1,3-dimethylcyclopentane derivatives due to reduced steric strain. Critical temperature (Tc = 296.4°C) and pressure (Pc = 27.9 atm) are calculated using group contribution methods, showing deviations from experimental data for isomers like 1,1,2-trimethylcyclopentane (Tc = 306.4°C) .

Q. What contradictions exist in reported solubility data, and how can they be resolved?

Discrepancies in aqueous solubility (e.g., 3.73 × 10⁻³ g/L vs. predicted values) arise from differences in experimental conditions (e.g., temperature control, purity). Standardizing shake-flask protocols with HPLC quantification and controlling for volatile loss during analysis can improve reproducibility .

Q. How do stereoisomers of this compound affect its spectroscopic characterization?

Cis-trans isomerism introduces variations in NMR chemical shifts and IR absorption bands. For example, cis,cis-1,1,3-trimethylcyclopentane exhibits distinct ¹H NMR splitting patterns (δ 1.2–1.5 ppm) compared to trans isomers due to differing dihedral angles and ring puckering .

Q. What computational models predict the compound’s environmental partitioning behavior?

Local quadratic indices (LQIs) derived from molecular pseudograph adjacency matrices correlate with logP and vapor pressure. For this compound, LQI values (e.g., 0.5–1.34) align with its moderate hydrophobicity and volatility, validated against experimental partitioning data .

Methodological Guidance

Q. How to optimize GC-MS protocols for detecting trace isomers in complex mixtures?

Use capillary columns with polar stationary phases (e.g., PEG-20M) and temperature gradients (40–200°C at 5°C/min) to resolve this compound from co-eluting alkanes. Internal standards (e.g., deuterated decane) improve quantification accuracy .

Q. What strategies mitigate steric effects in catalytic functionalization studies?

Employ bulky catalysts (e.g., Pd/C with triphenylphosphine ligands) to direct reactions toward less hindered positions. Computational docking simulations (e.g., DFT) predict regioselectivity in hydrogenation or halogenation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.